molecular formula C17H22ClF3N4O2S B2552036 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396748-29-0

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2552036
CAS No.: 1396748-29-0
M. Wt: 438.89
InChI Key: OVYJWDOXNNZQAN-UHFFFAOYSA-N
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Description

This compound is a 1,4-diazepane derivative modified with a pyrazole-containing ethyl substituent and a 3-(trifluoromethyl)phenyl sulfonyl group. Its structure combines a seven-membered diazepane ring, which is often associated with conformational flexibility and central nervous system (CNS) activity, with a sulfonamide moiety linked to a trifluoromethylphenyl group—a common pharmacophore in kinase inhibitors and serotonin receptor modulators .

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2S.ClH/c18-17(19,20)15-4-1-5-16(14-15)27(25,26)24-9-3-7-22(11-13-24)10-12-23-8-2-6-21-23;/h1-2,4-6,8,14H,3,7,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYJWDOXNNZQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, synthesis, and related studies, highlighting its significance in pharmacology.

Chemical Structure and Properties

Molecular Formula: C16H19ClF3N4O2S
Molecular Weight: 396.86 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a pyrazole moiety, a trifluoromethyl-substituted phenyl group, and a diazepane structure. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound showed potent antibacterial effects with MIC values as low as 0.78 µg/mL against resistant strains.
  • Bactericidal Activity: Time-kill assays indicated that the compound effectively reduces bacterial counts over time, demonstrating bactericidal properties against stationary phase cells, which are often more resistant to treatment.
  • Biofilm Disruption: The compound exhibited moderate inhibition of biofilm formation and was effective in biofilm destruction, which is crucial for treating chronic infections.

Toxicity Studies

In vivo studies on mouse models indicated no significant toxicity at doses up to 50 mg/kg. Evaluation through various organ toxicity markers showed no adverse effects on liver or kidney function, suggesting a favorable safety profile for further development.

Table 1: Summary of Biological Activity

Activity Result
MIC against S. aureus0.78 µg/mL
Bactericidal effectEffective over time
Biofilm inhibitionModerate
Toxicity (in vivo)No significant effects up to 50 mg/kg

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of macromolecular synthesis within bacterial cells. Studies suggest that it may target multiple pathways essential for bacterial survival and replication, leading to a broad spectrum of activity.

Case Studies

  • Case Study on Staphylococcus aureus : In a controlled setting, the compound was tested against clinical isolates of S. aureus. Results showed a significant reduction in bacterial viability within 8 hours of treatment at various concentrations.
  • Resistance Development : Long-term exposure studies indicated that the likelihood of resistance development in S. aureus was minimal, suggesting that this compound could be a valuable addition to current antibiotic therapies.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on diazepane core modifications and substituent variations. Below is a detailed analysis:

Structural Analogues from Pharmacopeial Forum (2017)

The compounds listed in share a triazole-containing 1,3-dioxolane ring system and a piperazine linker but differ in substituents:

  • Compound 1 : Features a 2-isopropyl group on the triazolone ring and a 2,4-dichlorophenyl moiety.
  • Compound 2 : Substitutes the isopropyl group with a sec-butyl group.

Key Comparisons :

Feature Target Compound Pharmacopeial Forum Analogs
Core Structure 1,4-Diazepane 1,3-Dioxolane + piperazine
Heterocyclic Substituent 1H-Pyrazole 1H-1,2,4-Triazole
Aromatic Group 3-(Trifluoromethyl)phenyl sulfonyl 2,4-Dichlorophenyl
Bioactivity Inference Potential CNS/kinase modulation Antifungal/antiparasitic (via triazole)

The trifluoromethyl group in the target compound may enhance metabolic stability compared to the dichlorophenyl groups in analogs, which are prone to oxidative dehalogenation .

Comparison with 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride

The compound in shares the 1,4-diazepane core but substitutes the sulfonylpyrazole group with a 3-phenylpropyl chain.

Key Differences :

Property Target Compound 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride
Substituent Sulfonyl trifluoromethylphenyl + pyrazole Phenylpropyl chain
Solubility Likely higher (hydrochloride salt) Moderate (dihydrochloride salt)
Pharmacokinetic Profile Enhanced lipophilicity (CF₃ group) Reduced BBB penetration (bulky alkyl chain)

The trifluoromethyl group in the target compound improves membrane permeability compared to the phenylpropyl analog, which may limit CNS bioavailability due to steric hindrance .

Preparation Methods

Ring-Closing Strategies

The 1,4-diazepane ring can be constructed via cyclization reactions. For example, reacting 1,3-diamine derivatives with dihalides or carbonyl compounds under basic conditions facilitates ring closure. In one protocol, N-Boc-protected pyrrolidine derivatives are subjected to ring expansion using ethylene diamine equivalents, yielding 1-Boc-1,4-diazepane. This method ensures regiochemical control and high purity, critical for downstream reactions.

Protection-Deprotection Dynamics

Boc protection is preferred due to its stability under basic and nucleophilic conditions. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step achieves near-quantitative yields, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry analyses.

The introduction of the 3-(trifluoromethyl)phenyl sulfonyl group at position 4 of the diazepane ring is achieved through sulfonylation. This step requires precise stoichiometry and reaction control to avoid over-sulfonylation.

Sulfonyl Chloride Preparation

3-(Trifluoromethyl)benzenesulfonyl chloride, the sulfonating agent, is synthesized via chlorosulfonation of 3-(trifluoromethyl)benzene. While specific details of this synthesis are not provided in the cited sources, analogous methods for aryl sulfonyl chlorides involve treating the aromatic substrate with chlorosulfonic acid followed by thionyl chloride.

Reaction Conditions

The Boc-protected diazepane intermediate reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C, using triethylamine as a base. The reaction proceeds via nucleophilic attack of the diazepane’s secondary amine on the sulfonyl chloride, forming a stable sulfonamide bond. Yields typically exceed 80%, with purity confirmed by thin-layer chromatography (TLC).

Deprotection of the Boc Group

Removal of the Boc group liberates the primary amine at position 1, enabling further functionalization.

Acidic Deprotection

Trifluoroacetic acid (TFA) in DCM is the standard deprotection agent, achieving complete Boc removal within 1–2 hours at room temperature. The resulting amine is isolated as its TFA salt, which is subsequently neutralized with aqueous sodium bicarbonate to yield the free base.

Introduction of the 2-(1H-Pyrazol-1-yl)Ethyl Group

Attaching the pyrazole-containing side chain involves alkylation or reductive amination strategies.

Alkylation via Nucleophilic Substitution

1-(2-Bromoethyl)-1H-pyrazole, synthesized by reacting 1H-pyrazole with 1,2-dibromoethane in acetonitrile, serves as the alkylating agent. The free amine from the deprotected diazepane reacts with this bromide in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base. This method affords moderate yields (50–65%) due to competing side reactions, necessitating purification via silica gel chromatography.

Reductive Amination

An alternative approach employs reductive amination between the diazepane amine and 2-(1H-pyrazol-1-yl)acetaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, yielding the desired product in 70–75% yield. This method offers superior regioselectivity compared to alkylation.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.

Salt Precipitation

Treating the free base with hydrogen chloride (HCl) gas in diethyl ether or ethanol induces precipitation of the hydrochloride salt. The product is isolated via filtration, washed with cold ether, and dried under vacuum. Purity is verified by elemental analysis and high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Key Advantages
Diazepane Synthesis Boc Protection DCM, Boc₂O, Et₃N >90 High regiocontrol
Sulfonylation Sulfonyl Chloride DCM, Et₃N, 0–25°C 80–85 Rapid reaction
Pyrazole Attachment Alkylation DMF, K₂CO₃, 60°C 50–65 Simple reagents
Pyrazole Attachment Reductive Amination MeOH, NaBH3CN, pH 5–6 70–75 Higher yield and selectivity

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